3-(2-Methylpropoxy)azetidine
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Overview
Description
3-(2-Methylpropoxy)azetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropoxy)azetidine typically involves the reaction of azetidine with isobutyl alcohol under specific conditions. One common method includes the use of a base to deprotonate the azetidine, followed by nucleophilic substitution with isobutyl alcohol . Another approach involves the cyclization of 1,3-aminopropanols using a modified Mitsunobu reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the isobutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve bases like sodium hydride or potassium tert-butoxide to facilitate nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield azetidine oxides, while reduction could produce various amines.
Scientific Research Applications
3-(2-Methylpropoxy)azetidine has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of polymers and other industrial chemicals due to its reactive nature.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropoxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates reactions with various biological molecules, potentially leading to the formation of stable complexes. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound, less substituted and with different reactivity.
3-Ethoxyazetidine: Similar structure but with an ethoxy group instead of an isobutoxy group.
3-Methoxyazetidine: Contains a methoxy group, leading to different reactivity and applications.
Uniqueness
3-(2-Methylpropoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability characteristics. This makes it particularly useful in applications where controlled reactivity is desired, such as in the synthesis of complex organic molecules and potential pharmaceutical agents .
Properties
IUPAC Name |
3-(2-methylpropoxy)azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)5-9-7-3-8-4-7/h6-8H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLSAGACOQSNDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1CNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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